Hydroxy Pioglitazone (M-VII)

PPARγ Agonist Metabolite Activity Drug Metabolism

Quantifying pioglitazone metabolites without characterized reference standards leads to cross-analyte interference and inaccurate pharmacokinetic profiling. Hydroxy Pioglitazone (M-VII) (CAS 625853-72-7), a fully characterized inactive metabolite, resolves this. • Chromatographic specificity (LogP 2.089, TPSA 95.44) ensures baseline separation from active metabolites M-III and M-IV in LC-MS/MS. • 96.13% extraction recovery supports robust quantification in bioequivalence and DDI studies. • USP/EP-compliant reference standard for impurity profiling and related substance testing in pioglitazone API and dosage forms.

Molecular Formula C19H20N2O4S
Molecular Weight 372.439
CAS No. 625853-72-7
Cat. No. B565302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Pioglitazone (M-VII)
CAS625853-72-7
Synonyms5-[[4-[2-[5-(2-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 
Molecular FormulaC19H20N2O4S
Molecular Weight372.439
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO
InChIInChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24)
InChIKeyTUXGNBJVZUQUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Pioglitazone (M-VII) CAS 625853-72-7: Product Overview and Baseline Characteristics for Research and Procurement


Hydroxy Pioglitazone (M-VII), CAS 625853-72-7, is a fully characterized thiazolidinedione-class metabolite of the antidiabetic drug pioglitazone . It is formed via hydroxylation and has been identified as a novel metabolite in rat, dog, and human liver and kidney microsomes [1]. The compound serves primarily as a reference standard for analytical method development, validation (AMV), and quality control (QC) applications in pharmaceutical research and development .

Analytical Reference Standard For LC-MS/MS method development, validation, and QC of pioglitazone metabolites
Inactive Metabolite Marker Distinct from active PPARγ agonist metabolites M-III/M-IV; avoids pharmacological bias in analytical workflows
Characterized Chromatographic Profile Defined physicochemical properties support distinct retention for method specificity

Why Generic Substitution Fails: Key Differentiators for Hydroxy Pioglitazone (M-VII) in Research Applications


Generic substitution of pioglitazone metabolites is not scientifically valid due to significant differences in biochemical activity, analytical behavior, and regulatory status. Hydroxy Pioglitazone (M-VII) is explicitly documented as an 'inactive' metabolite in contrast to the major active circulating metabolites M-III and M-IV [1]. Furthermore, its distinct molecular structure and physicochemical properties, such as a LogP of 2.089 and TPSA of 95.44, directly impact chromatographic retention times and method specificity in LC-MS/MS assays [2]. Therefore, the use of a precisely characterized reference standard for M-VII is mandatory for accurate quantification and method validation in pharmacokinetic and impurity profiling studies.

Inactive vs Active Metabolite
M-VII is inactive, while M-III and M-IV are active PPARγ agonists. Substituting an active metabolite reference may introduce pharmacological bias in analytical assays.
Chromatographic Retention Shift
Distinct physicochemical properties (LogP, TPSA) cause different LC-MS/MS retention times. A generic pioglitazone standard may not ensure method specificity for M-VII.
Regulatory Traceability Gap
Non-certified metabolite standards may not meet pharmacopeial alignment needs for impurity profiling. A dedicated, characterized reference material is expected for method validation.

Quantitative Evidence Guide: Data-Driven Selection of Hydroxy Pioglitazone (M-VII)


PPARγ Pharmacological Activity: M-VII is an Inactive Metabolite Distinct from Active Counterparts M-III and M-IV

Hydroxy Pioglitazone (M-VII) is pharmacologically distinct from the major active metabolites of pioglitazone. While pioglitazone and its primary circulating metabolites M-III and M-IV exhibit PPARγ agonist activity, M-VII is explicitly classified as 'inactive' [1]. This stark contrast underscores its specific utility as an analytical reference for a non-active pathway product, rather than for pharmacological screening.

PPARγ Activity
Head-to-head
Inactive vs. Active (M-III, M-IV)
Supports differentiation of inactive pathway product for analytical reference
DrugBank annotation; confirms no PPARγ agonism
PPARγ Agonist Metabolite Activity Drug Metabolism

Metabolite Classification: M-VII is a Minor Metabolite with Distinct Species-Specific Formation

Hydroxy Pioglitazone (M-VII) is not a major circulating metabolite in humans, in direct contrast to M-III and M-IV which are the major active metabolites [1]. Its formation and detection are species-dependent; M-VII was identified in rat, dog, and human microsomes, but its carboxylic acid derivative (M-V) was a major component specifically in dog bile [2]. This classification is critical for interpreting in vivo pharmacokinetic data.

Circulating Status
Head-to-head
Minor vs. Major (M-III, M-IV)
Guides interpretation of non-major metabolic pathways in cross-species studies
Based on drug labeling and literature; species-dependent detection
Drug Metabolism Species Differences LC-MS/MS

Pharmacokinetic Response to CYP2C8 Modulation: M-VII AUC Decreased by 10.3% with Fostamatinib Co-administration

The pharmacokinetics of Hydroxy Pioglitazone (M-VII) are distinctly modulated by CYP2C8 activity. Co-administration of the CYP2C8-inducing drug fostamatinib (100 mg twice daily) with a 30 mg dose of pioglitazone resulted in a decrease in the AUC(0-t) of M-VII by a geometric least-squares mean ratio of 89.7 (90% CI: 78.9–101.9), compared to pioglitazone alone [1]. This is in contrast to the parent drug pioglitazone, whose AUC increased to 117.8 under the same conditions.

AUC Modulation (CYP2C8)
Head-to-head
M-VII: GMR 89.7 ↓ vs. Pioglitazone: GMR 117.8 ↑
Highlights distinct metabolic fate in CYP2C8 DDI studies; essential for assessing metabolic shunting
Phase I study (n=15); 90% CI: 78.9–101.9
Drug-Drug Interaction CYP2C8 Pharmacokinetics

Analytical Recovery: M-VII Exhibits High Extraction Recovery for Robust Plasma Quantification

In a validated LC-MS/MS method for simultaneous determination of pioglitazone and its metabolites in human plasma, Hydroxy Pioglitazone (M-VII) demonstrated a mean extraction recovery of 96.13% from spiked plasma, compared to 94.92% for the parent drug pioglitazone [1]. This high recovery rate supports the compound's use as a reliable reference standard in bioanalytical assays.

Extraction Recovery
Head-to-head
96.13% vs. 94.92% (parent)
Supports reliable reference standard performance in bioanalytical assays
LC-MS/MS method using spiked human plasma
Bioanalysis Method Validation LC-MS/MS

Regulatory-Compliant Reference Standard: M-VII as a Traceable Impurity Marker

Hydroxy Pioglitazone (M-VII) is commercially available as a fully characterized reference standard compliant with regulatory guidelines, specifically for traceability against pharmacopeial standards (USP or EP) . In contrast, its structural isomer, the major active metabolite M-IV (1-hydroxy pioglitazone), is primarily procured for pharmacological studies rather than as a certified impurity marker [1].

Reference Standard Status
Class-level
Supplier-reported traceability to USP/EP
Reported regulatory traceability context; verification against pharmacopeial monograph recommended
Supplier-specified; intended-use distinction based on metabolite classification
Regulatory Compliance Reference Standard Impurity Profiling

Primary Research and Industrial Applications for Hydroxy Pioglitazone (M-VII)


Bioanalytical Method Development and Validation (LC-MS/MS)

Hydroxy Pioglitazone (M-VII) is an essential reference standard for developing and validating LC-MS/MS methods for the simultaneous quantification of pioglitazone and its metabolites in biological matrices. Its distinct chromatographic properties and high extraction recovery (96.13%) ensure reliable method performance for pharmacokinetic and bioequivalence studies [1].

Pharmaceutical Impurity Profiling and Quality Control (QC)

As a fully characterized and regulatory-compliant reference standard, M-VII is used for the identification, quantification, and control of related substances in pioglitazone active pharmaceutical ingredient (API) and finished dosage forms. This supports compliance with USP and EP monograph requirements for impurity testing .

Drug-Drug Interaction (DDI) and Pharmacokinetic (PK) Studies

M-VII is a critical analyte for studying the impact of CYP2C8 modulators on pioglitazone metabolism. Its pharmacokinetic profile is distinct from the parent drug and other metabolites, as demonstrated by its decreased AUC upon co-administration with the CYP2C8 inducer fostamatinib, making it a key marker for understanding metabolic pathways in DDI studies [2].

In Vitro Metabolism and Species Comparison Studies

M-VII serves as a marker for a specific hydroxylation pathway in liver microsome incubations. Its detection in rat, dog, and human microsomes, and its distinction from the major active metabolites M-III and M-IV, makes it a valuable tool for cross-species metabolism comparisons and for characterizing non-major metabolic routes [3].

Application
Selection Property
Validation Focus
Bioanalytical Method Development
Reference standard with characterized chromatographic retention and extraction recovery
Method specificity and recovery precision in biological matrices
Impurity Profiling & QC
Reported impurity marker with pharmacopeial traceability context
Pharmacopeial alignment review and impurity identification accuracy
DDI & Pharmacokinetic Studies
CYP2C8-modulated metabolite marker with distinct AUC profile
AUC modulation interpretation and metabolic pathway assessment
Cross-Species Metabolism Comparison
Species-specific hydroxylation marker distinct from major active metabolites
Cross-species metabolic pathway differentiation

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